molecular formula C9H15NO4 B11902160 (7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate

(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate

Cat. No.: B11902160
M. Wt: 201.22 g/mol
InChI Key: FSRGQFQPILGDAB-NKWVEPMBSA-N
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Description

(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[44]nonane-7-carboxylate is a chemical compound with the molecular formula C9H15NO4 It is characterized by a spirocyclic structure, which includes a 1,4-dioxane ring fused to a nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a diol under acidic conditions to form the 1,4-dioxane ring.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This can be done by reacting the spirocyclic intermediate with an amine under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxo derivatives of the spirocyclic compound.

    Reduction: Alcohol derivatives.

    Substitution: Substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The spirocyclic structure may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate:

    (7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid: Similar structure but lacks the ester group.

    (7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-alcohol: Similar structure but has an alcohol group instead of an ester.

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic core with an amino group and a methyl ester, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

methyl (7S,8R)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C9H15NO4/c1-12-8(11)6-4-9(5-7(6)10)13-2-3-14-9/h6-7H,2-5,10H2,1H3/t6-,7+/m0/s1

InChI Key

FSRGQFQPILGDAB-NKWVEPMBSA-N

Isomeric SMILES

COC(=O)[C@H]1CC2(C[C@H]1N)OCCO2

Canonical SMILES

COC(=O)C1CC2(CC1N)OCCO2

Origin of Product

United States

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